tert-butyl N-(5,5-diethylpyrrolidin-3-yl)carbamate
Description
tert-butyl N-(5,5-diethylpyrrolidin-3-yl)carbamate: is a chemical compound with a complex structure that includes a tert-butyl group, a pyrrolidine ring, and a carbamate group
Properties
CAS No. |
2742660-86-0 |
|---|---|
Molecular Formula |
C13H26N2O2 |
Molecular Weight |
242.4 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(5,5-diethylpyrrolidin-3-yl)carbamate typically involves the reaction of 5,5-diethylpyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
5,5-diethylpyrrolidine+tert-butyl chloroformate→tert-butyl N-(5,5-diethylpyrrolidin-3-yl)carbamate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(5,5-diethylpyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with simpler structures.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
tert-butyl N-(5,5-diethylpyrrolidin-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(5,5-diethylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The pyrrolidine ring may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-(5,5-dimethylpyrrolidin-3-yl)carbamate
- tert-butyl N-(5,5-diethylpyrrolidin-3-yl)carbamate
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
